molecular formula C23H19ClN2OS B11512155 11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11512155
M. Wt: 406.9 g/mol
InChI Key: WLYQMEQPDCYZJN-UHFFFAOYSA-N
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Description

11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family This compound features a unique structure with a dibenzo[b,e][1,4]diazepine core, substituted with a 5-chloro-2-thienyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the cyclization of appropriate precursors, such as ortho-diamines and ortho-dihalides, under high-temperature conditions.

    Introduction of the 5-chloro-2-thienyl group: This step often involves a substitution reaction where a thienyl halide reacts with the dibenzo[b,e][1,4]diazepine core in the presence of a base.

    Addition of the phenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenyl groups, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.

    Substitution: The chloro group on the thienyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated diazepine derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used as a probe to study the interactions of dibenzo[b,e][1,4]diazepine derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Its structural similarity to known pharmacologically active compounds makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Clozapine: A well-known antipsychotic drug with a similar dibenzo[b,e][1,4]diazepine core.

    Desmethylclozapine: A metabolite of clozapine with similar structural features.

    Chlordiazepoxide: Another diazepine derivative used as an anxiolytic.

Uniqueness

11-(5-chloro-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the 5-chloro-2-thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potentially improved pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9 g/mol

IUPAC Name

6-(5-chlorothiophen-2-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H19ClN2OS/c24-21-11-10-20(28-21)23-22-18(25-16-8-4-5-9-17(16)26-23)12-15(13-19(22)27)14-6-2-1-3-7-14/h1-11,15,23,25-26H,12-13H2

InChI Key

WLYQMEQPDCYZJN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(S4)Cl)C5=CC=CC=C5

Origin of Product

United States

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